Trans-2-(2'-acetylaminocyclohexyloxy) acetic acid
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Overview
Description
Trans-2-(2’-acetylaminocyclohexyloxy) acetic acid is an organic compound with the molecular formula C10H17NO4. It features a six-membered cyclohexane ring, an acetylamino group, and a carboxylic acid group. This compound is notable for its unique structure, which combines elements of both aliphatic and aromatic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(2’-acetylaminocyclohexyloxy) acetic acid typically involves the reaction of trans-2-(2’-aminocyclohexyloxy) acetic acid with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles to laboratory-scale methods, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(2’-acetylaminocyclohexyloxy) acetic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted amides or esters.
Scientific Research Applications
Trans-2-(2’-acetylaminocyclohexyloxy) acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of trans-2-(2’-acetylaminocyclohexyloxy) acetic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, potentially affecting their function. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Trans-2-(2’-aminocyclohexyloxy) acetic acid: Similar structure but lacks the acetyl group.
Trans-2-(2’-azidocyclohexyloxy) acetic acid: Contains an azido group instead of an acetylamino group.
Uniqueness
Trans-2-(2’-acetylaminocyclohexyloxy) acetic acid is unique due to its combination of a cyclohexane ring, an acetylamino group, and a carboxylic acid group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-[(1R,2R)-2-acetamidocyclohexyl]oxyacetic acid |
InChI |
InChI=1S/C10H17NO4/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t8-,9-/m1/s1 |
InChI Key |
VLMIZLKTPCHPIW-RKDXNWHRSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCC[C@H]1OCC(=O)O |
Canonical SMILES |
CC(=O)NC1CCCCC1OCC(=O)O |
Origin of Product |
United States |
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